REACTION_CXSMILES
|
ClC(Cl)(Cl)[C:3]([C:5]1[NH:9][CH:8]=[C:7]([CH:10]=[O:11])[CH:6]=1)=[O:4].[CH2:14]([O-])[CH3:15].[Na+].C([OH:20])C>>[CH:10]([C:7]1[CH:6]=[C:5]([C:3]([O:4][CH2:14][CH3:15])=[O:20])[NH:9][CH:8]=1)=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
13.4 mmol
|
Type
|
reactant
|
Smiles
|
C(C)[O-].[Na+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
CUSTOM
|
Details
|
the mixture is evaporated to dryness
|
Type
|
ADDITION
|
Details
|
To that organic phase there is added aqueous 2N HCl solution (150 ml)
|
Type
|
STIRRING
|
Details
|
the resulting mixture is stirred
|
Type
|
CUSTOM
|
Details
|
the phases are then separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with ethyl ether
|
Type
|
WASH
|
Details
|
The organic phase is washed with saturated aqueous NaHCO3 solution and with saturated aqueous NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |